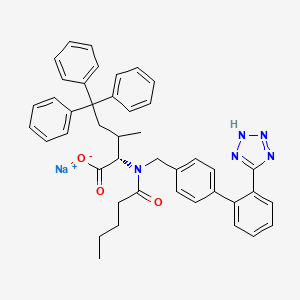
2-Chloro-3-ethyl-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-ethyl-7-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₉ClFN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of chlorine, ethyl, and fluorine substituents on the quinoline ring enhances its chemical reactivity and potential for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-7-fluoroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective chlorination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced using appropriate reagents, leading to the formation of quinoline N-oxides or dihydroquinolines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck reactions, to form various substituted quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Cross-Coupling: Palladium catalysts (Pd/C) with bases like potassium phosphate (K₃PO₄) in solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
Applications De Recherche Scientifique
2-Chloro-3-ethyl-7-fluoroquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of fluorine enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-methyl-7-fluoroquinoline
- 2-Chloro-3-ethyl-6-fluoroquinoline
- 2-Chloro-3-ethyl-7-chloroquinoline
Comparison: 2-Chloro-3-ethyl-7-fluoroquinoline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the fluorine at the 7-position enhances its potential for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Propriétés
Numéro CAS |
1031928-09-2 |
|---|---|
Formule moléculaire |
C11H9ClFN |
Poids moléculaire |
209.65 g/mol |
Nom IUPAC |
2-chloro-3-ethyl-7-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-3-4-9(13)6-10(8)14-11(7)12/h3-6H,2H2,1H3 |
Clé InChI |
QFDNFIUDIKSSTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)
![N-(4-chlorobenzyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639177.png)
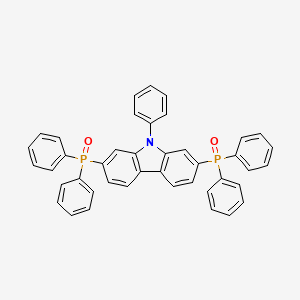
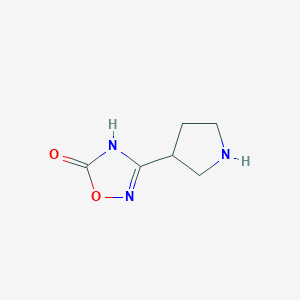
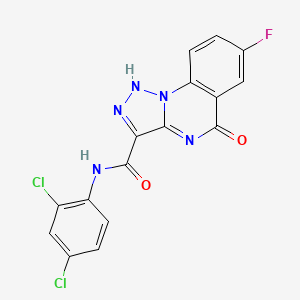
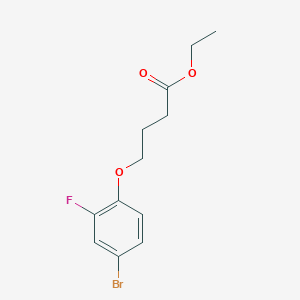
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-cyanophenyl)methyl]-](/img/structure/B12639208.png)
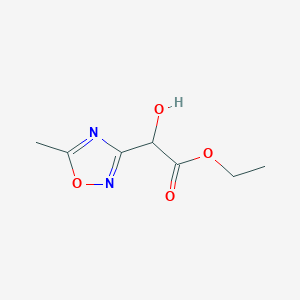
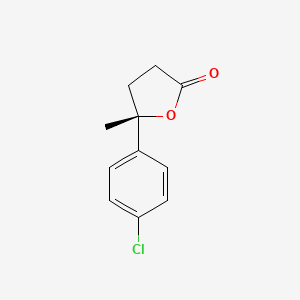
![4-[3-(Pentadec-8-EN-1-YL)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12639218.png)
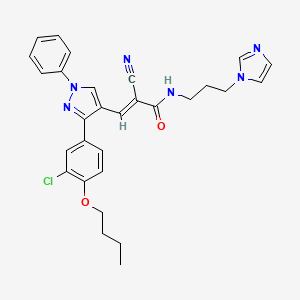
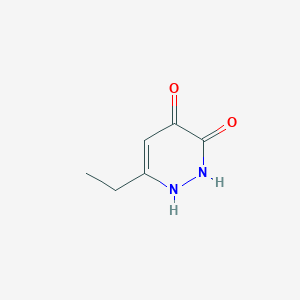
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(3-fluorobenzyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12639235.png)
